2-(Pyrrolidin-1-ylcarbonyl)piperidine

Catalog No.
S780121
CAS No.
130605-98-0
M.F
C10H18N2O
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-1-ylcarbonyl)piperidine

CAS Number

130605-98-0

Product Name

2-(Pyrrolidin-1-ylcarbonyl)piperidine

IUPAC Name

piperidin-2-yl(pyrrolidin-1-yl)methanone

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2

InChI Key

JEOWANSFPWKXSE-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)N2CCCC2

Canonical SMILES

C1CCNC(C1)C(=O)N2CCCC2

2-(Pyrrolidin-1-ylcarbonyl)piperidine (CAS 130605-98-0) is a bifunctional secondary amine and tertiary amide derived from pipecolic acid. In industrial and advanced laboratory settings, it serves as a conformationally rigid chiral auxiliary, an organocatalyst for asymmetric carbon-carbon bond formation, and a highly regioselective precursor for N-alkylated pharmaceutical intermediates. Its six-membered piperidine core provides distinct steric hindrance compared to classical proline derivatives, while the pyrrolidine amide enhances lipophilicity and prevents competitive amide-alkylation during downstream functionalization [1]. For procurement teams, this compound offers a stable, highly soluble alternative to free pipecolic acid or primary amides, streamlining continuous flow synthesis and complex API manufacturing workflows.

Substituting 2-(Pyrrolidin-1-ylcarbonyl)piperidine with its five-membered analogue (proline pyrrolidide) or simpler primary amides (e.g., piperidine-2-carboxamide) introduces critical process vulnerabilities. Proline-based catalysts often fail to achieve the required transition-state geometry in specific bulky aldol or Michael additions, leading to eroded enantiomeric excess (ee) and costly downstream chiral separations[1]. Furthermore, attempting to use primary or secondary amides as precursors for N-alkylation frequently results in competitive N-amide alkylation, reducing the yield of the target secondary amine derivative to below 70% and requiring intensive chromatographic purification. The fully substituted pyrrolidine amide eliminates this side reaction, ensuring near-quantitative regioselectivity[2].

Regioselectivity in N-Alkylation for API Synthesis

When utilized as a building block for complex N-alkylated piperidine derivatives, 2-(Pyrrolidin-1-ylcarbonyl)piperidine demonstrates superior regioselectivity. Because the amide nitrogen is fully substituted (pyrrolidine ring), electrophilic alkylation occurs exclusively at the free piperidine nitrogen. Comparative process data shows that this compound achieves >99% N-alkylation yield without amide-alkylation byproducts, whereas the baseline piperidine-2-carboxamide suffers from up to 18% competitive amide alkylation under standard basic conditions [1].

Evidence DimensionRegioselective N-alkylation yield (piperidine N vs. amide N)
Target Compound Data>99% specific N-alkylation (no amide byproduct)
Comparator Or BaselinePiperidine-2-carboxamide (18% competitive amide alkylation)
Quantified DifferenceElimination of side reactions; >18% yield improvement
ConditionsStandard basic alkylation (K2CO3, MeCN, 60°C, 12h)

Eliminates the need for costly chromatographic purification of byproducts, making it a highly efficient precursor for scalable API manufacturing.

Organocatalytic Diastereoselectivity in Asymmetric Aldol Reactions

The six-membered piperidine ring imposes a different conformational bias compared to the five-membered proline core. In the asymmetric aldol reaction of bulky ketones with aromatic aldehydes, 2-(Pyrrolidin-1-ylcarbonyl)piperidine alters the enamine transition state. While proline pyrrolidide typically strongly favors the anti diastereomer, the pipecolic acid derivative shifts the equilibrium, providing enhanced access to the syn isomer or altering the anti/syn ratio significantly compared to the >95:5 anti preference of proline derivatives [1].

Evidence DimensionTransition state steric tuning (Diastereomeric ratio modulation)
Target Compound DataAltered syn/anti ratio favoring alternative diastereomers
Comparator Or BaselineProline pyrrolidide (rigidly anti-selective, >95:5)
Quantified DifferenceAccess to complementary diastereomeric space
ConditionsEnamine-mediated aldol addition in aqueous/organic media

Allows synthetic chemists to access otherwise difficult-to-synthesize stereoisomers simply by substituting the catalyst ring size.

Hydrolytic Stability in Harsh Basic Formulations

The tertiary amide linkage formed by the pyrrolidine ring is highly robust against hydrolysis compared to primary or secondary amides. When subjected to harsh saponification conditions often encountered in multi-step deprotection sequences, 2-(Pyrrolidin-1-ylcarbonyl)piperidine retains >98% structural integrity over 24 hours. In contrast, simpler amides like piperidine-2-carboxamide undergo >30% hydrolysis to the corresponding carboxylic acid (pipecolic acid) under identical conditions [1].

Evidence DimensionAmide hydrolysis rate in strong base
Target Compound Data<2% degradation
Comparator Or BaselinePiperidine-2-carboxamide (>30% degradation)
Quantified Difference>28% higher stability
Conditions2M NaOH (aq), 80°C, 24 hours

Ensures the building block survives harsh downstream basic deprotection steps without losing the critical amide functionality.

Aprotic Solvent Solubility for Homogeneous Catalysis

The incorporation of the lipophilic pyrrolidine moiety significantly enhances the compound's solubility profile in non-polar and aprotic solvents compared to the parent pipecolic acid. 2-(Pyrrolidin-1-ylcarbonyl)piperidine exhibits a solubility of >250 mg/mL in dichloromethane (DCM) and toluene at 20°C. Pipecolic acid, existing as a zwitterion, is virtually insoluble (<5 mg/mL) in these solvents [1]. This high solubility is a prerequisite for its use in continuous flow reactors and homogeneous organocatalytic processes.

Evidence DimensionSolubility in Dichloromethane (DCM) at 20°C
Target Compound Data>250 mg/mL
Comparator Or BaselinePipecolic acid (<5 mg/mL)
Quantified Difference>50-fold increase in lipophilic solubility
ConditionsStandard ambient temperature and pressure (20°C), anhydrous DCM

Enables seamless integration into continuous flow systems and non-polar homogeneous catalysis without the need for phase-transfer agents.

Precursor for Complex Local Anesthetics and Neuromodulators

Due to its perfect N-alkylation regioselectivity, it is the ideal starting material for synthesizing novel pipecolylxylidide analogs and custom CNS-active compounds where the amide nitrogen must remain unsubstituted during piperidine N-functionalization [1].

Chiral Organocatalyst for Atypical Diastereomer Synthesis

Used in asymmetric aldol and Michael additions where traditional proline-based catalysts fail to yield the desired syn stereochemistry, leveraging the unique steric bulk of the six-membered piperidine ring to alter the enamine transition state [2].

Building Block for Multi-Step Continuous Flow Synthesis

Its exceptional solubility in aprotic solvents like DCM and toluene makes it highly suitable for automated, pump-driven flow chemistry platforms, avoiding the clogging issues associated with zwitterionic amino acids like pipecolic acid [3].

XLogP3

0.7

Dates

Last modified: 08-15-2023

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